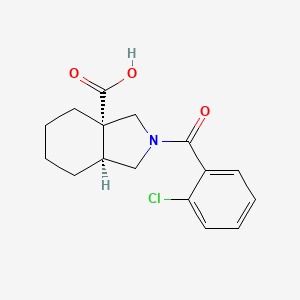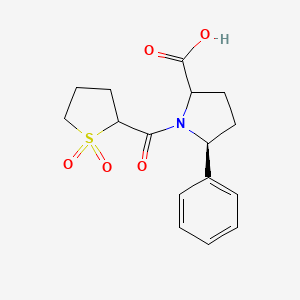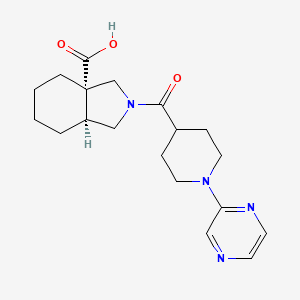![molecular formula C17H16ClN3O2 B7341824 N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)
N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of benzimidazole derivatives and has been found to possess promising biological activities.
Mécanisme D'action
The mechanism of action of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by targeting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of these pathways has been linked to the anticancer and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Furthermore, this compound has been found to possess antiviral activity against the hepatitis B virus by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, this compound exhibits potent biological activities at low concentrations, making it a promising candidate for further drug development. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability could increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves the reaction of 4-chloroacetophenone with ethylamine to form 1-(4-chlorophenyl) ethylamine, which is then reacted with 2-mercapto-3-methylbenzoic acid to produce this compound. The synthesis of this compound has been optimized and can be performed using various methods, including microwave-assisted synthesis and solvent-free synthesis.
Applications De Recherche Scientifique
N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. Furthermore, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(11-3-6-13(18)7-4-11)19-16(22)12-5-8-14-15(9-12)21(2)17(23)20-14/h3-10H,1-2H3,(H,19,22)(H,20,23)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHGOADOXPJTBE-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]phenoxy]acetic acid](/img/structure/B7341759.png)
![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![(2S,6S)-2,4-dimethyl-6-[3-[3-(methylsulfanylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7341781.png)
![6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)
![(2R,6R)-2-[3-(3-bromo-1-benzothiophen-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylmorpholine](/img/structure/B7341793.png)

![N-[(3R)-1-acetylpyrrolidin-3-yl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B7341802.png)
![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7341807.png)
![(3S)-N-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341812.png)
![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)
